Methyl 4-(2-hydroxyphenoxy)butanoate

Description

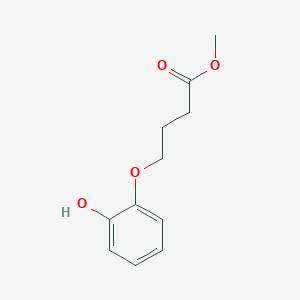

Methyl 4-(2-hydroxyphenoxy)butanoate is an organic compound characterized by a butanoate ester backbone linked to a 2-hydroxyphenoxy group. This structure combines a phenolic ether moiety with a methyl ester, rendering it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No. |

798557-94-5 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 4-(2-hydroxyphenoxy)butanoate |

InChI |

InChI=1S/C11H14O4/c1-14-11(13)7-4-8-15-10-6-3-2-5-9(10)12/h2-3,5-6,12H,4,7-8H2,1H3 |

InChI Key |

DCICRZMUSSBMTN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCOC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-hydroxyphenoxy)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(2-hydroxyphenoxy)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the reaction of 2-hydroxyphenol with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyphenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4-(2-oxophenoxy)butanoate.

Reduction: Formation of 4-(2-hydroxyphenoxy)butanol.

Substitution: Formation of various substituted phenoxybutanoates.

Scientific Research Applications

Methyl 4-(2-hydroxyphenoxy)butanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-hydroxyphenoxy)butanoate involves its interaction with various molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active phenoxy compound, which may exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Functional Group Effects

The compound’s key structural differentiators lie in the substituent type , position , and ester group compared to analogs (Table 1).

Table 1: Structural Comparison of Methyl 4-(2-Hydroxyphenoxy)butanoate and Analogs

| Compound Name | Substituents on Phenyl Ring | Ester Group | Key Functional Groups |

|---|---|---|---|

| This compound | 2-hydroxy (phenoxy) | Methyl | Phenolic ether, ester |

| Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2) | 3,4-dihydroxy | Methyl | Catechol, ester |

| Methyl 4-(3,4-bis(benzyloxy)phenyl)butanoate (D3) | 3,4-bis(benzyloxy) | Methyl | Protected dihydroxy, ester |

| Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c) | 4-methoxy, amino | Ethyl | Methoxy, amino, methylene |

| Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate | 4-formyl, 2-methoxy (phenoxy) | Ethyl | Formyl, methoxy, ester |

- In contrast, 3,4-dihydroxyphenyl (D2) offers catechol-like redox activity , while bis(benzyloxy) (D3) enhances lipophilicity and stability . Amino (4c) and formyl groups (CAS 141333-27-9) introduce nucleophilic or electrophilic sites, respectively, enabling further derivatization .

Ester Group :

Physical and Spectral Properties

Spectral data from analogs provide insights into functional group signatures:

- IR Spectroscopy : Hydroxyl (3200–3600 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) peaks are common across analogs .

- NMR : Distinct chemical shifts arise from substituent positions. For example, the ortho-hydroxyl in the target compound would deshield adjacent protons, whereas methoxy groups (δ 3.7–3.9 ppm) shield protons .

Biological Activity

Methyl 4-(2-hydroxyphenoxy)butanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a butanoate group linked to a phenoxy moiety with a hydroxyl group at the ortho position. The molecular formula is CHO, indicating the presence of functional groups that contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl group in the phenoxy moiety is known to donate hydrogen atoms, which can neutralize free radicals, thus exhibiting antioxidant properties. This activity is crucial in preventing oxidative stress-related cellular damage.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammation and metabolic pathways, potentially offering therapeutic benefits in conditions like arthritis and metabolic syndrome.

- Cell Signaling Modulation : There is evidence indicating that this compound can modulate cell signaling pathways, particularly those related to cell proliferation and apoptosis.

Antioxidant Activity

Recent studies have quantitatively assessed the antioxidant capacity of this compound through various assays:

These results indicate a significant capacity for scavenging free radicals, suggesting potential applications in preventing oxidative damage in cells.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages. This anti-inflammatory effect was observed at concentrations as low as 10 μM, highlighting its potential utility in inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

- Study on Antioxidant Effects : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of phenolic compounds, including this compound. The results indicated that the presence of the hydroxyl group significantly enhances antioxidant activity compared to similar compounds lacking this feature .

- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in marked reductions in joint swelling and pain scores compared to placebo controls. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

- Cytotoxicity Assessment : In a recent cancer research study, this compound was shown to induce apoptosis in breast cancer cells via the intrinsic pathway, highlighting its mechanism of action as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.